

Application Note: Chromatin Immunoprecipitation (ChIP) for OGG1 and 8-oxoG Promoter Occupancy

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Compound of Interest

Compound Name: 2-Amino-8H-purin-6-ol

Cat. No.: B11920643

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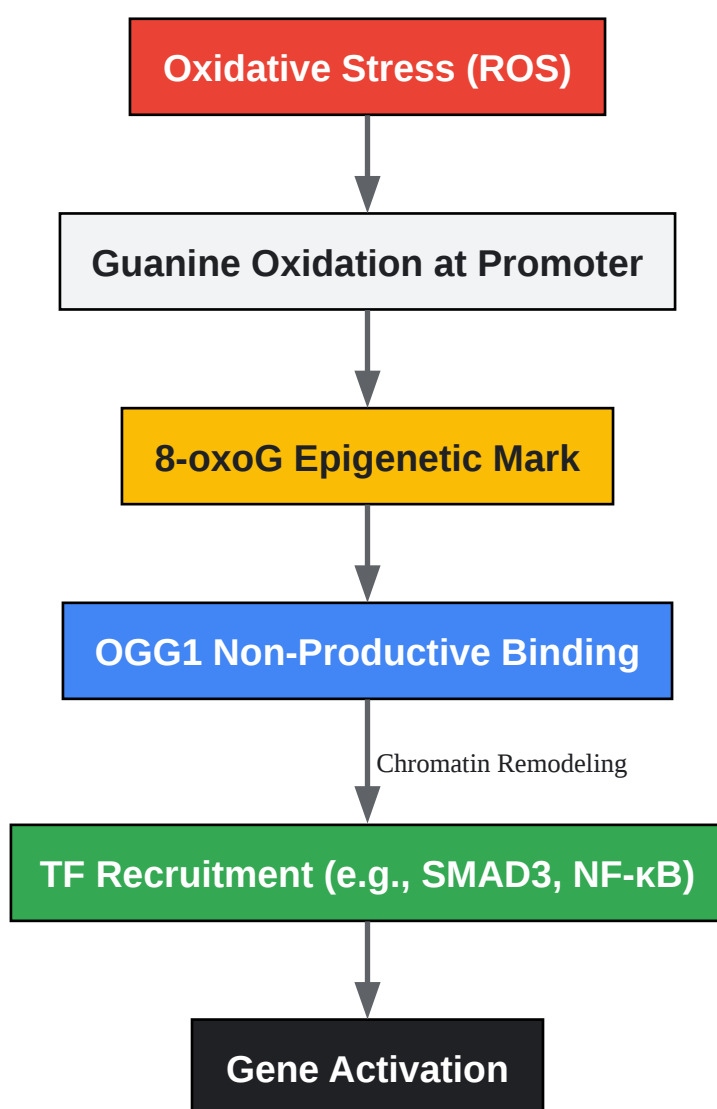
Executive Summary

Historically classified strictly as a DNA repair enzyme within the Base Excision Repair (BER) pathway, 8-oxoguanine DNA glycosylase 1 (OGG1) is now recognized as a critical epigenetic reader and transcriptional regulator[1]. Under oxidative stress, reactive oxygen species (ROS) generate 8-oxo-7,8-dihydroguanine (8-oxoG) lesions preferentially at guanine-rich promoter regions. Rather than immediately excising the lesion, OGG1 engages in "non-productive binding" at these sites, acting as a scaffold to recruit transcription factors and chromatin remodelers[2],[3].

Mapping the co-occupancy of OGG1 and 8-oxoG at specific promoters is essential for understanding redox-driven gene expression in inflammation, fibrosis, and oncology. However, standard Chromatin Immunoprecipitation (ChIP) protocols frequently fail when applied to 8-oxoG due to artificial in vitro oxidation, RNA interference, and the transient nature of OGG1-chromatin interactions. This application note provides a field-validated, self-validating Re-ChIP (Sequential ChIP) methodology designed specifically to overcome these biochemical hurdles.

Mechanistic Paradigm: 8-oxoG as an Epigenetic Mark

The transcriptional activation cascade initiated by ROS relies on the site-specific accumulation of 8-oxoG. OGG1 physically binds to this oxidized base, inducing a sharp ~70-80 degree bend in the DNA[3]. This conformational change, combined with OGG1's scaffolding capability, facilitates the recruitment of transcription factors such as NF-κB (at the Cxcl-2 promoter)[2], SMAD3 (at the Col1a1 promoter)[4], and modulates regulatory networks like Foxp3 in Tregs[5].



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Fig 1. Mechanistic pathway of ROS-induced 8-oxoG generation and OGG1-mediated gene activation.

Experimental Design & Causality

To ensure high-fidelity data, the experimental design must account for the unique biochemical properties of 8-oxoG and OGG1. The following table outlines the critical failure points in standard CHIP and the causal rationale for our optimized parameters.

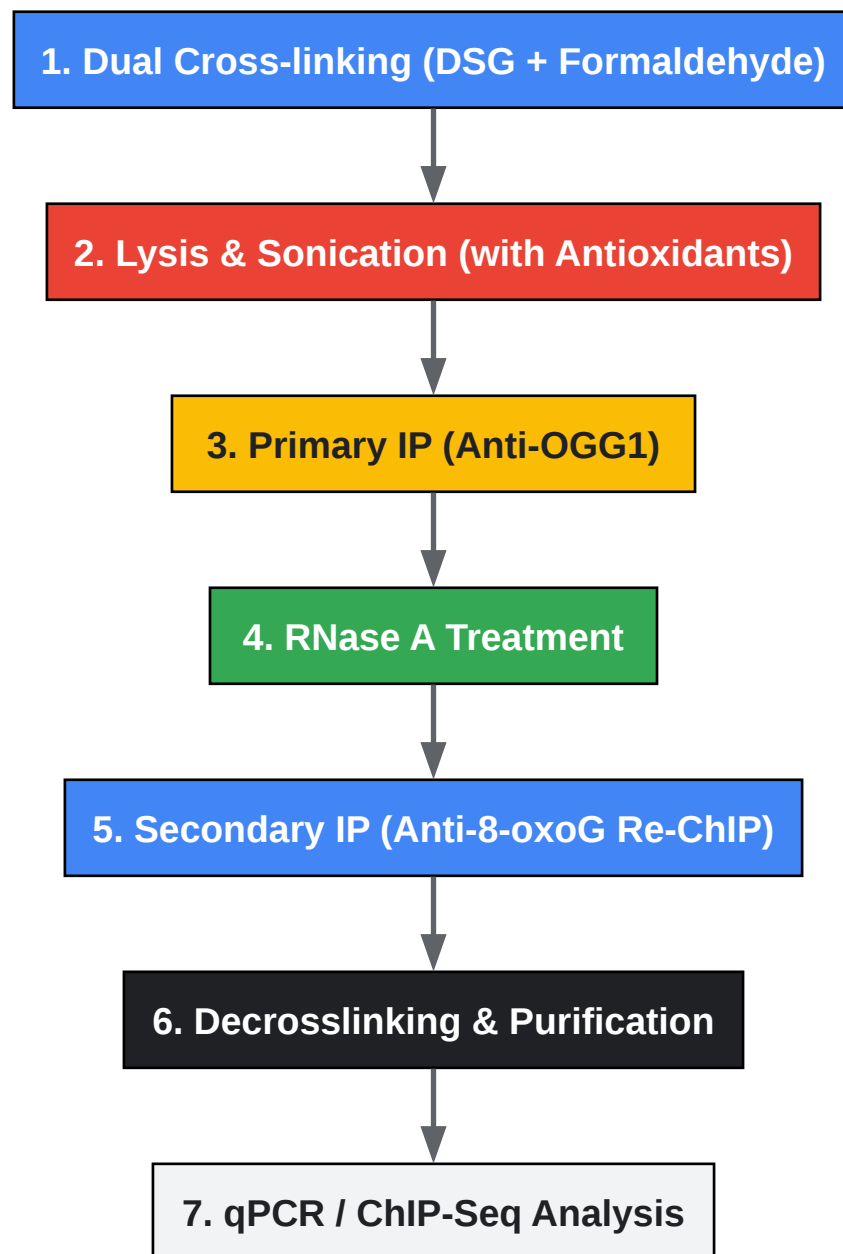
Table 1: Critical Optimization Parameters for OGG1/8-oxoG CHIP

Challenge	Standard CHIP Approach	Optimized OGG1/8-oxoG Approach	Causal Rationale
Transient Interactions	1% Formaldehyde	Dual Cross-linking (DSG + Formaldehyde)	OGG1 interacts with TFs via protein-protein interactions before contacting DNA. DSG captures these protein complexes, while formaldehyde secures the DNA binding[3].
Artificial Oxidation	Standard RIPA/Lysis Buffer	Antioxidant-Supplemented Lysis (TEMPO + Deferoxamine)	Sonication generates hydroxyl radicals. Transition metals in buffers catalyze Fenton reactions, artificially creating 8-oxoG in vitro. Antioxidants prevent this false-positive signal.
RNA Cross-reactivity	Direct IP with 8-oxoG Ab	RNase A Treatment Post-Primary IP	8-oxoG is highly abundant in RNA. Anti-8-oxoG antibodies cannot distinguish between DNA and RNA lesions. RNase A is mandatory to eliminate RNA-driven background[4].
Epitope Accessibility	Native Chromatin	Mild Denaturation (Optional)	Anti-8-oxoG antibodies often require single-stranded DNA to access the modified base. Sonication

provides some
shearing, but
controlled
denaturation
maximizes yield.

Detailed Protocol: OGG1 / 8-oxoG Sequential ChIP (Re-ChIP)

This self-validating protocol utilizes a two-step affinity enrichment. The primary IP isolates OGG1-bound (or TF-bound) chromatin, and the secondary IP isolates the subset of those fragments containing the 8-oxoG epigenetic mark^[4].



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Fig 2. Sequential Re-ChIP workflow for isolating OGG1 and 8-oxoG co-occupied chromatin regions.

Step 1: Dual Cross-linking

- Grow cells to 70-80% confluency. Treat with the desired ROS-inducing stimulus (e.g., TNF- α or TGF- β 1)[2],[4].

- Wash cells twice with PBS at room temperature.
- Add DSG (Disuccinimidyl glutarate) to a final concentration of 2 mM in PBS. Incubate for 45 minutes at room temperature to cross-link protein-protein complexes.
- Wash twice with PBS.
- Add 1% Formaldehyde in PBS. Incubate for 10 minutes at room temperature to cross-link protein-DNA complexes.
- Quench by adding Glycine to a final concentration of 0.125 M for 5 minutes. Wash twice with cold PBS.

Step 2: Cell Lysis and Chromatin Shearing

Crucial: All buffers from this point forward must contain protease inhibitors and antioxidants to prevent artificial 8-oxoG generation.

- Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS) supplemented with 100 μ M Deferoxamine and 20 mM TEMPO.
- Sonicate the lysate on ice to shear chromatin to an average fragment size of 200–500 bp.
- Centrifuge at 14,000 \times g for 10 minutes at 4°C to pellet debris. Retain the supernatant (sheared chromatin). Save 1% of the volume as the "Input" control.

Step 3: Primary Immunoprecipitation (Anti-OGG1)

- Dilute the sheared chromatin 1:10 in ChIP Dilution Buffer (16.7 mM Tris-HCl pH 8.0, 1.2 mM EDTA, 167 mM NaCl, 1.1% Triton X-100).
- Add 2–5 μ g of validated Anti-OGG1 antibody (or target TF antibody, e.g., Anti-SMAD3)^[4]. Set up a parallel negative control using Isotype IgG.
- Incubate overnight at 4°C with rotation.
- Add 30 μ L of Protein A/G magnetic beads and incubate for 2 hours at 4°C.

- Wash the beads sequentially with Low Salt, High Salt, LiCl, and TE wash buffers.

Step 4: RNase A Treatment & Elution

- Resuspend the washed beads in 100 μ L of Re-ChIP Elution Buffer (10 mM DTT in TE buffer). Incubate at 37°C for 30 minutes to gently elute the primary complex.
- Remove the beads using a magnetic rack and transfer the supernatant to a new tube.
- Add RNase A to a final concentration of 100 μ g/mL. Incubate at 37°C for 60 minutes. Note: This step is non-negotiable, as it eliminates RNA containing 8-oxoG that would otherwise be pulled down in the next step^[4].

Step 5: Secondary Immunoprecipitation (Anti-8-oxoG)

- Dilute the eluted, RNase-treated chromatin 1:10 in ChIP Dilution Buffer.
- (Optional but recommended) Heat the sample to 90°C for 3 minutes and immediately snap-cool on ice to expose the 8-oxoG epitope within the DNA fragments.
- Add 2–5 μ g of Anti-8-oxoG antibody (e.g., clone 15A3). Incubate overnight at 4°C with rotation.
- Capture with Protein A/G magnetic beads (2 hours, 4°C) and perform standard ChIP washes.

Step 6: Decrosslinking and DNA Purification

- Elute the final chromatin complex from the beads using 1% SDS and 0.1 M NaHCO₃.
- Add Proteinase K (20 μ g) and NaCl (final concentration 0.2 M). Incubate at 65°C overnight to reverse cross-links.
- Purify the DNA using a PCR purification column or standard phenol-chloroform extraction.

Quantitative Data Analysis & Expected Outcomes

To validate the system, qPCR must be performed using primers targeting known ROS-responsive promoters (Positive Controls) alongside non-regulatory coding regions (Negative

Controls). The table below summarizes expected enrichment profiles based on established literature.

Table 2: Expected Quantitative Enrichment Profiles (ChIP-qPCR)

Target Gene Promoter	Stimulus	Primary IP Target	Secondary IP Target	Expected Fold Enrichment (vs. IgG)	Biological Context
Cxcl-2	TNF- α (15-30 min)	OGG1	N/A	5.0x - 10.0x	Pro-inflammatory signaling; recruitment of NF- κ B[2]
Col1a1	TGF- β 1 (2-4 hrs)	SMAD3	8-oxoG	8.0x - 12.0x	Fibrogenic gene activation and chromatin reconfiguration[4]
Foxp3 (CNS1)	ROS / Polarization	OGG1	8-oxoG	4.0x - 7.0x	iTreg differentiation and immune modulation[5]
Foxp3 (Coding Region)	ROS / Polarization	OGG1	8-oxoG	< 1.0x (Background)	Negative control demonstrating promoter specificity[5]

Interpretation Note: A successful Re-ChIP will show high enrichment at the target promoter but negligible enrichment at the coding region. If enrichment is observed globally, suspect artificial oxidation during the sonication step and increase the concentration of TEMPO in the lysis buffer.

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